Technical Monograph: Chemical Structure & Properties of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
Technical Monograph: Chemical Structure & Properties of N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide
Executive Summary
N'-(4-methylbenzylidene)-2-thiophenecarbohydrazide (C₁₃H₁₂N₂OS) represents a privileged scaffold in medicinal chemistry, combining a thiophene pharmacophore with a lipophilic p-tolyl moiety via a hydrazone spacer. Belonging to the class of Schiff bases, this molecule is primarily investigated for its supramolecular solid-state assembly and its potential as an antimicrobial and antitubercular agent.
This guide provides a rigorous analysis of its synthesis, crystallographic architecture, and spectroscopic signature, serving as a foundational reference for researchers developing thiophene-based bioactives.
Molecular Architecture & Synthesis
Synthetic Pathway
The synthesis follows a classical acid-catalyzed condensation reaction between 2-thiophenecarbohydrazide and 4-methylbenzaldehyde. The reaction is thermodynamically driven by the elimination of water and the formation of the stable azomethine (–CH=N–) bond.
Protocol:
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Reagents: Equimolar amounts (e.g., 0.1 mol) of 2-thiophenecarbohydrazide and 4-methylbenzaldehyde.
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Catalyst: Glacial Acetic Acid (catalytic drops) or reflux conditions to drive equilibrium.
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Procedure: Reflux for 4 hours.
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Work-up: Cool to room temperature. The product precipitates as colorless blocks.[3][4]
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Purification: Recrystallization from ethanol.
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Yield: Typically 79–92%.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack and dehydration steps governing the formation of the hydrazone linkage.
Figure 1: Step-wise condensation mechanism yielding the target Schiff base.
Solid-State & Structural Properties[5]
Crystallographic Data
X-ray diffraction (XRD) studies reveal that the molecule adopts an E configuration about the C=N bond. The crystal packing is dominated by hydrogen bonding, which is critical for its stability and solubility profile.
Key Structural Metrics:
| Property | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (Typical for this class) |
| Unit Cell Dimensions | a ≈ 14.92 Å, b ≈ 5.40 Å, c ≈ 15.64 Å |
| Beta Angle (β) | ~105.9° |
| Volume (V) | ~1211 ų |
| Z (Molecules/Cell) | 4 |
| Dihedral Angle | ~14.8° (Between Thiophene & Benzene rings) |
Supramolecular Interactions
The stability of the crystal lattice is governed by intermolecular N—H···O hydrogen bonds.[3]
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Dimer Formation: Molecules form inversion dimers.
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Motif: The hydrogen bonds generate R₂²(8) graph-set loops, a hallmark of hydrazide-hydrazone crystallization.
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Planarity: The molecule is relatively planar, facilitating π-stacking interactions which may contribute to its biological intercalation potential.
Spectroscopic Profiling
Accurate characterization requires identifying specific vibrational and magnetic resonance signatures. The following table summarizes the diagnostic peaks.
| Technique | Functional Group | Assignment / Value | Notes |
| FT-IR | N–H Stretch | 3180 – 3350 cm⁻¹ | Sharp band; amide/hydrazide NH. |
| FT-IR | C=O Stretch | 1640 – 1660 cm⁻¹ | Amide I band; lowered by conjugation. |
| FT-IR | C=N Stretch | 1600 – 1620 cm⁻¹ | Azomethine linkage; confirms condensation. |
| ¹H NMR | –CH₃ (Methyl) | δ 2.3 – 2.4 ppm (s) | Singlet; attached to phenyl ring. |
| ¹H NMR | –CH=N– (Imine) | δ 8.4 – 8.6 ppm (s) | Diagnostic singlet; confirms Schiff base. |
| ¹H NMR | –NH– (Amide) | δ 11.0 – 12.0 ppm (s) | Broad singlet; D₂O exchangeable. |
| ¹³C NMR | C=O (Carbonyl) | δ ~162 ppm | Most deshielded carbon. |
| ¹³C NMR | C=N (Imine) | δ ~148 ppm | Characteristic of hydrazone carbons. |
Pharmacophore Analysis & Biological Potential[8]
Structure-Activity Relationship (SAR)
This molecule functions as a bioisostere of benzoylhydrazones. The replacement of the phenyl ring with a thiophene ring often enhances lipophilicity and metabolic stability.
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Thiophene Ring: Acts as a lipophilic carrier; susceptible to metabolic oxidation (S-oxidation) but provides specific binding to hydrophobic pockets in bacterial enzymes (e.g., Enoyl-ACP reductase).
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Hydrazone Linker (–CONHN=CH–): Provides a rigid spacer with hydrogen bond donor (NH) and acceptor (C=O, N) sites. It is also a potential chelating motif for transition metals (Cu²⁺, Fe²⁺), which is a known mechanism for antimicrobial action.
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p-Tolyl Group: The 4-methyl substitution increases overall lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog.
Biological Interaction Map
The following diagram outlines the theoretical biological pathways influenced by this scaffold, based on homologous thiophene-hydrazone data.
Figure 2: Pharmacophore mapping linking structural features to potential biological targets.
References
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Crystal Structure Analysis: Li, J., & Jian, F. (2010).[4][5] N'-(4-Methylbenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1398.[4] [Link]
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Synthesis & General Properties (Related 4-methoxy/methyl derivatives): Banna, H., et al. (2022). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1162–1166. [Link]
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Biological Activity Context (Thiophene Hydrazones): Baseer, M.A., et al. (2015). Synthesis, Structure, Spectral Characterization and Biological Studies of (E)-N'-(4-methylbenzylidene) Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Science Invention, 4(5), 18-23. [Link]
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Spectroscopic Data Correlation: Al-Alshaikh, M.A., et al. (2016).[6] Structural and spectroscopic characterization of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide. Macedonian Journal of Chemistry and Chemical Engineering, 35(1). [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N′-(4-Hydroxybenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N′-(4-Methylbenzylidene)thiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. Structural and spectroscopic characterization oF N’-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a potential precursor to bioactive agents | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
